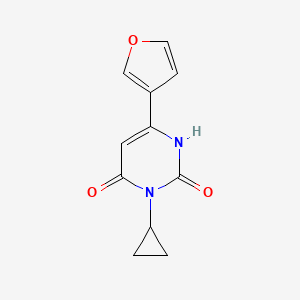
3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 233.24 g/mol. The structure includes a cyclopropyl ring and a furan moiety, which are known to contribute to diverse biological activities.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to tetrahydropyrimidines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds similar to 3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine were tested against human cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM, demonstrating potent anticancer activity ( ).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 60.70 |
| Derivative B | MCF-7 | 78.72 |
| Derivative C | RKO | 49.79 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar tetrahydropyrimidine derivatives possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways ( ).
Anti-inflammatory Activity
Compounds featuring the tetrahydropyrimidine scaffold have been reported to exhibit anti-inflammatory effects. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines in macrophage models ( ).
Study 1: Evaluation of Anticancer Properties
In a comprehensive study examining the cytotoxicity of tetrahydropyrimidine derivatives, researchers treated human cancer cell lines with varying concentrations of the compounds. The study found that the presence of the cyclopropyl and furan groups significantly enhanced the anticancer activity compared to other structural analogs.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, suggesting strong antibacterial properties ( ).
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism or DNA replication.
- Modulation of Signaling Pathways : These compounds may alter signaling pathways associated with inflammation and immune responses ( ).
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-5-9(7-3-4-16-6-7)12-11(15)13(10)8-1-2-8/h3-6,8H,1-2H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVIPMZFRJGBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















